Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-4-bromopyrazole with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but contains a boronic acid ester group.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure with different substituents.
Uniqueness
Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate is unique due to the combination of pyrazole and pyrrolidine rings, which provides a distinct scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15-2/h3,6,8-9,11H,4-5H2,1-2H3 |
InChI Key |
SKJHNRJLGDGZJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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